4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide works by selectively inhibiting BTK, a protein that is involved in the B-cell receptor (BCR) signaling pathway. The BCR signaling pathway is essential for the survival and proliferation of B-cells, which are a type of white blood cell that plays a crucial role in the immune system. Inhibition of BTK by 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide leads to the suppression of BCR signaling, which in turn leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have a potent inhibitory effect on BTK, with an IC50 value of around 0.85 nM. It has also been shown to have good selectivity for BTK, with minimal off-target effects on other kinases. In pre-clinical studies, 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to other BTK inhibitors. 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is its potent and selective inhibition of BTK, which makes it a promising candidate for cancer therapy. 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has also shown good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is its relatively low solubility, which can make it challenging to work with in lab experiments. Another limitation is the lack of long-term safety data, as 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is still in the early stages of clinical development.
Future Directions
There are several potential future directions for the development of 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. One possible direction is the evaluation of its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of more potent and selective BTK inhibitors based on the structure of 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. Additionally, further research is needed to fully understand the long-term safety profile of 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide and its potential side effects.
Scientific Research Applications
4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in cancer therapy. It has shown promising results in pre-clinical studies as an inhibitor of BTK (Bruton's tyrosine kinase), a protein that plays a crucial role in the survival and proliferation of cancer cells. 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
4-(2-methoxyethylamino)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4/c1-27-8-7-21-14-6-5-11(9-15(14)23(25)26)16(24)22-13-4-2-3-12(10-13)17(18,19)20/h2-6,9-10,21H,7-8H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEZFJITLAQHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethylamino)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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